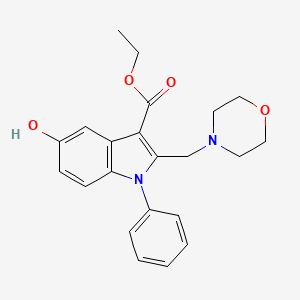
ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms, making it a versatile scaffold in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the indole core through Fischer indole synthesis, followed by functionalization to introduce the hydroxy, morpholine, and ester groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
ETHYL 5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group produces an alcohol .
科学研究应用
ETHYL 5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of ETHYL 5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
- ETHYL 5-HYDROXY-2-[(PIPERIDIN-4-YL)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
- ETHYL 5-HYDROXY-2-[(PYRROLIDIN-4-YL)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable scaffold in drug design .
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-22(26)21-18-14-17(25)8-9-19(18)24(16-6-4-3-5-7-16)20(21)15-23-10-12-27-13-11-23/h3-9,14,25H,2,10-13,15H2,1H3 |
InChI 键 |
HBKZEMADTJMVHS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


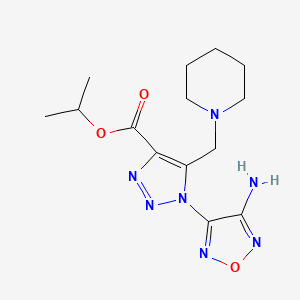
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
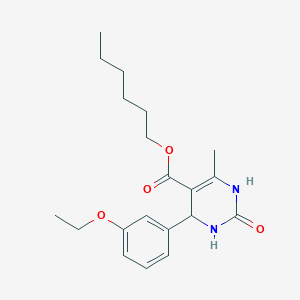
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B14949055.png)
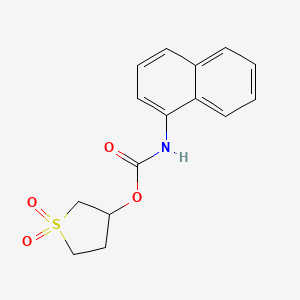
![13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B14949068.png)
![N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14949073.png)
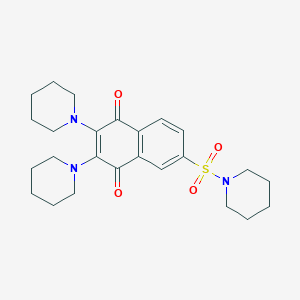
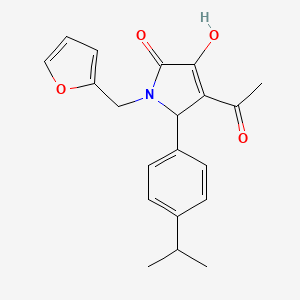
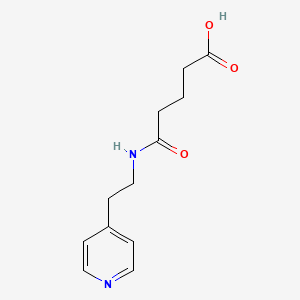
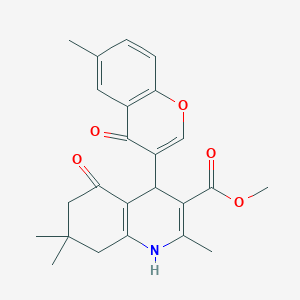
![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)
![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
